Z-harpagoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

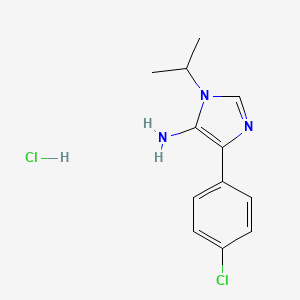

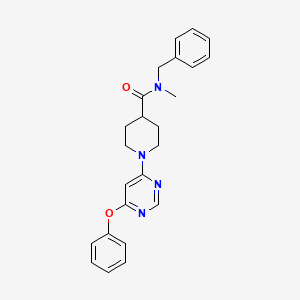

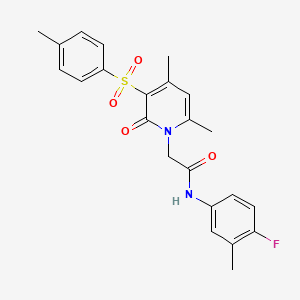

Z-harpagoside, also known as harpagoside, is a major iridoid glycoside present in Harpagophytum procumbens (devil’s claw). It has been reported to show anti-inflammatory, anti-rheumatic, and analgesic activities . It is also a medicinally valuable iridoid glycoside, which is present in several botanicals including Lamiaceae, Pedaliaceae, Plantaginaceae, Scrophulariaceae, and Rubiaceae families .

Synthesis Analysis

Harpagoside is one of the main bioactive components of Radix Scrophularia in Yanyan tablets . A rapid, selective, and sensitive ultra-performance liquid chromatography method with tandem mass spectrometric detection (UPLC–MS–MS) for simultaneous determination of harpagoside and cinnamic acid in rat plasma was developed and validated .Molecular Structure Analysis

The molecular structure of harpagoside was analyzed using ultra-performance liquid chromatography with tandem mass spectrometric detection (UPLC–MS–MS) .Chemical Reactions Analysis

A microwave extraction followed by high-performance liquid chromatography analysis of root samples from botanical specimens of H. procumbens and H. zeyheri identified similar quantities of harpagoside, regardless of species . The chemical composition between root extracts for each species was found to contain varying quantities of non-harpagoside constituents .Physical And Chemical Properties Analysis

The physical and chemical properties of harpagoside were analyzed using a rapid, selective, and sensitive ultra-performance liquid chromatography method with tandem mass spectrometric detection (UPLC–MS–MS) .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Z-harpagoside, an iridoid glycoside, has been widely researched for its anti-inflammatory properties. Studies have demonstrated its effectiveness in reducing inflammation. For instance, it was found to strongly inhibit COX-1 and COX-2 expression in peritoneal macrophages and reduced paw swelling in carrageenan-induced oedema in mouse models (Dimitrova et al., 2013). Additionally, harpagoside ameliorated the development of zymosan-induced arthritis and reduced pathological changes in joints, as evidenced by decreased histological scores for cell infiltration in the synovial cavity, cartilage loss, and bone resorption (Dimitrova et al., 2013).

Neuroprotective Effects

Z-harpagoside has shown significant protective effects against glutamate-induced neurodegeneration in primary cultures of rat cortical neurons. This indicates its potential as a neuroprotective agent (Kim et al., 2002).

Pharmacokinetic Properties

Research into the pharmacokinetic properties of Harpagophytum extracts, which contain harpagoside, has shed light on its interactions with eicosanoid biosynthesis both in vitro and ex vivo (Loew et al., 2001). This research is crucial for understanding how harpagoside behaves within the body and its potential applications in medicine.

Anti-Osteoporotic Activity

Harpagoside has been studied for its potential in treating osteoporosis. It was found to induce bone formation by stimulating osteoblast proliferation, alkaline phosphatase activity, and mineralization in osteoblastic MC3T3-E1 cells (Chung et al., 2017). This suggests its usefulness in managing postmenopausal osteoporosis.

Anti-Inflammatory and Analgesic Effects

Further evidence of its anti-inflammatory and analgesic properties comes from a study on Harpagophytum procumbens and Harpagophytum zeyheri, where harpagoside was a key iridoid (Baghdikian et al., 1997). These properties make it a valuable candidate for pain relief and treatment of inflammatory conditions.

Mécanisme D'action

Harpagoside has been shown to possess anti-inflammatory properties. It moderately inhibited cyclooxygenases 1 and 2 of the arachidonic acid pathway (COX – 1/2) and overall nitric oxide production in human blood . It also suppressed inflammation-induced bone loss while preventing the receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclastogenesis .

Safety and Hazards

Orientations Futures

Although a number of researches have demonstrated anti-inflammatory activities of harpagoside, further intensive studies are required to confirm its efficacy for treating inflammatory diseases as a therapeutic agent . There is also a need for robust preclinical investigations to validate the chemotherapeutic properties of the identified compounds .

Propriétés

IUPAC Name |

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (Z)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7-/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRQGMOSZKPBNS-BCIAEHMOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C\C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-harpagoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)

![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)

![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)

![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)

![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)